REACTION_SMILES
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[CH2:1]([CH2:2][CH2:3][C:4]#[CH:5])[N:6]1[CH2:7][CH2:8][N:9]([C:12]([O:14][c:13]2[cH:15][cH:16][c:17]([N+:18]([O-:19])=[O:20])[cH:21][cH:22]2)=[O:23])[CH2:10][CH2:11]1.[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH3:24][NH2:25]>>[CH2:1]([CH2:2][CH2:3][C:4]#[CH:5])[N:6]1[CH2:7][CH2:8][N:9]([C:12](=[O:14])[NH:25][CH3:24])[CH2:10][CH2:11]1
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Name
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C#CCCCN1CCN(C(=O)Oc2ccc([N+](=O)[O-])cc2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCCCN1CCN(C(=O)Oc2ccc([N+](=O)[O-])cc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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Type
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product
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Smiles
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C#CCCCN1CCN(C(=O)NC)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |